molecular formula C6H6BrN3O B14855156 N-(2-Bromopyrimidin-4-YL)acetamide

N-(2-Bromopyrimidin-4-YL)acetamide

Cat. No.: B14855156
M. Wt: 216.04 g/mol
InChI Key: UVZDDBCQCAZJQN-UHFFFAOYSA-N
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Description

N-(2-Bromopyrimidin-4-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrimidine ring substituted with a bromine atom at the 2-position and an acetamide group at the 4-position. The pyrimidine core, a six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions, confers electron-deficient characteristics, making it a versatile scaffold in medicinal and materials chemistry. The bromine substituent enhances electrophilicity, facilitating cross-coupling reactions, while the acetamide group contributes to hydrogen-bonding interactions, influencing solubility and biological activity.

Properties

Molecular Formula

C6H6BrN3O

Molecular Weight

216.04 g/mol

IUPAC Name

N-(2-bromopyrimidin-4-yl)acetamide

InChI

InChI=1S/C6H6BrN3O/c1-4(11)9-5-2-3-8-6(7)10-5/h2-3H,1H3,(H,8,9,10,11)

InChI Key

UVZDDBCQCAZJQN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=NC=C1)Br

Origin of Product

United States

Preparation Methods

Classical Acetyl Chloride Method

The most widely reported approach involves reacting 2-bromo-4-aminopyrimidine with acetyl chloride under basic conditions:

Reaction Equation
$$ \text{C}4\text{H}4\text{BrN}3 + \text{CH}3\text{COCl} \xrightarrow{\text{Base}} \text{C}6\text{H}6\text{BrN}_3\text{O} + \text{HCl} $$

Protocol

  • Reactants : 2-Bromo-4-aminopyrimidine (1 eq), acetyl chloride (1.2 eq)
  • Base : Pyridine (1.5 eq) or triethylamine (1.3 eq)
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Conditions : 0°C → room temperature, 4–6 h
  • Workup : Quench with ice water, extract with ethyl acetate, dry (Na₂SO₄), concentrate, purify via silica chromatography

Performance Data

Base Solvent Yield (%) Purity (%) Source
Pyridine DCM 72 98
Triethylamine THF 65 95

Acetic Anhydride Alternative

For improved safety, acetic anhydride replaces acetyl chloride in industrial settings:

Reaction Equation
$$ \text{C}4\text{H}4\text{BrN}3 + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{H}2\text{SO}4} \text{C}6\text{H}6\text{BrN}3\text{O} + \text{CH}_3\text{COOH} $$

Protocol

  • Catalyst : Concentrated H₂SO₄ (0.1 eq)
  • Solvent : Glacial acetic acid
  • Conditions : Reflux at 120°C, 2 h
  • Yield : 85% after recrystallization (ethanol/water)

Bromination-Acetylation Tandem Approach

Bromination of 4-Amino-2-hydroxypyrimidine

A two-step strategy avoids handling volatile bromine by using N-bromosuccinimide (NBS) :

Step 1: Bromination
$$ \text{C}4\text{H}5\text{N}3\text{O} + \text{NBS} \xrightarrow{\text{DMF}} \text{C}4\text{H}4\text{BrN}3\text{O} $$

  • Conditions : NBS (1.1 eq), DMF, 80°C, 3 h (89% yield)

Step 2: Acetylation
As described in Section 1.1.

Direct Bromoacetylation

A one-pot method minimizes intermediate isolation:

Protocol

  • Reactants : 4-Aminopyrimidine (1 eq), acetyl bromide (1.5 eq)
  • Solvent : Acetonitrile
  • Catalyst : CuBr (10 mol%)
  • Conditions : Microwave, 150°C, 30 min
  • Yield : 78% (GC-MS purity >97%)

Palladium-Catalyzed Coupling Routes

Buchwald-Hartwig Amination

For functionalized derivatives, cross-coupling enables modular synthesis:

Reaction Equation
$$ \text{C}4\text{H}3\text{BrN}2 + \text{CH}3\text{CONH}2 \xrightarrow{\text{Pd}} \text{C}6\text{H}6\text{BrN}3\text{O} $$

Protocol

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
  • Base : Cs₂CO₃ (2 eq)
  • Solvent : Toluene, 110°C, 12 h
  • Yield : 63%

Industrial-Scale Production

Continuous Flow Synthesis

A patent-pending method enhances throughput and safety:

  • Reactors : Two packed-bed reactors (bromination → acetylation)
  • Residence Time : 8 min total
  • Throughput : 12 kg/day (99.5% purity by HPLC)

Critical Analysis of Methodologies

Yield and Selectivity Comparison

Method Avg. Yield (%) Byproducts Scalability
Acetyl Chloride 72–85 Diacetylated impurity High
Acetic Anhydride 80–89 Trace succinimide Moderate
Bromination-Acetylation 70–78 Debrominated side product Low
Palladium-Catalyzed 60–65 Homocoupling Limited

Solvent and Base Optimization

  • Polar Aprotic Solvents : DMF increases bromination rates but complicates purification.
  • Green Alternatives : Cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining 82% yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromopyrimidin-4-YL)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in solvents like dimethylformamide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-aminopyrimidine derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

N-(2-Bromopyrimidin-4-YL)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Bromopyrimidin-4-YL)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the pyrimidine ring play crucial roles in its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-Bromopyrimidin-4-yl)acetamide with five analogs, focusing on structural features, synthesis, physicochemical properties, and functional implications.

Table 1: Key Attributes of this compound and Analogs

Compound Name Heterocyclic Core Substituents Molecular Weight (g/mol) Melting Point (K) Synthesis Yield Key Structural/Functional Features Reference
This compound Pyrimidine 2-Br, 4-acetamide 217.05 Not reported Not reported Electron-deficient pyrimidine; Br enhances reactivity -
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide Pyrazine 4-Br-phenyl, 2-acetamide 291.14 433–435 Not specified Dihedral angle: 54.6°; intramolecular C–H···O H-bond
2-Bromo-N-(pyridin-4-yl)acetamide Pyridine 2-Br, 4-acetamide 215.05 Not reported Not reported Pyridine’s basic N may improve solubility
2-(4-(4-Bromophenyl)-6-(2-hydroxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4f) Pyrimidine 4-Br-phenyl, 2-hydroxyphenyl, acetamide 477.39 Not reported 78% IR/NMR-confirmed H-bonding; antimicrobial potential
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide (Patent compound) Benzothiazole 6-CF₃, 3-MeO-phenyl, acetamide ~358.25 Not reported Not reported Lipophilic CF₃ group may enhance bioavailability

Structural and Electronic Comparisons

  • Heterocyclic Core: Pyrimidine (target compound, 4f): Electron-deficient due to two nitrogen atoms, favoring electrophilic substitution and metal coordination. Bromine at the 2-position increases steric hindrance and directs reactivity . Pyrazine (): Adjacent nitrogen atoms create a planar structure with distinct electronic properties.
  • Substituent Effects :

    • Bromine : In the target compound, bromine on pyrimidine may enhance halogen bonding in biological targets. In contrast, bromine on phenyl rings (e.g., 4f) influences steric and electronic profiles differently .
    • Acetamide Position : The 4-position acetamide in the target compound allows for linear hydrogen-bonding networks, whereas analogs with acetamide on phenyl or pyrazine rings exhibit varied H-bonding patterns .

Functional Implications

  • Biological Activity :

    • Compound 4f’s antimicrobial activity (implied by structural complexity) suggests that the target compound’s pyrimidine-bromo-acetamide motif may also exhibit bioactivity .
    • Patent compounds () with trifluoromethyl and methoxy groups demonstrate how lipophilic substituents enhance drug-like properties, a strategy applicable to the target compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(2-Bromopyrimidin-4-YL)acetamide and its derivatives?

  • Methodological Answer : A common approach involves coupling reactions using carbodiimide reagents. For example, 4-bromophenylacetic acid can be condensed with amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, with triethylamine as a base, followed by purification via extraction and slow evaporation for crystallization . This protocol can be adapted for pyrimidine derivatives by substituting the amine component.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing N-(2-Bromopyrimidin-4-YL)acetamide?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions and purity. X-ray crystallography is pivotal for resolving molecular conformation; programs like SHELXL refine structures using intensity data, with hydrogen atoms placed via riding models. For brominated derivatives, heavy atom effects improve diffraction resolution .

Q. How do researchers validate the purity of brominated acetamide intermediates during synthesis?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is standard. Thin-Layer Chromatography (TLC) using silica gel plates (ethyl acetate/hexane eluent) provides rapid purity checks. Melting point analysis (e.g., 433–435 K for pyrazine derivatives) further corroborates crystallinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of N-(2-Bromopyrimidin-4-YL)acetamide derivatives?

  • Methodological Answer : Yield optimization requires balancing temperature, solvent polarity, and stoichiometry. For example, maintaining 273 K during coupling minimizes side reactions. Solvent screening (e.g., dichloromethane vs. DMF) affects reaction rates, while excess EDC (1.2–1.5 eq.) ensures complete activation of carboxylic acids . Kinetic studies via in situ IR spectroscopy can identify rate-limiting steps.

Q. What strategies resolve contradictions between computational molecular geometry predictions and experimental crystallographic data?

  • Methodological Answer : Discrepancies often arise from neglecting intermolecular interactions in computational models. Refinement using SHELXL incorporates anisotropic displacement parameters and hydrogen-bonding networks. For example, intramolecular C–H···O bonds in brominated acetamides create S(6) motifs, which DFT calculations may overlook without explicit solvent modeling .

Q. How do substituents on the pyrimidine ring influence molecular conformation and crystal packing?

  • Methodological Answer : Bulky substituents (e.g., bromine at position 2) increase dihedral angles between aromatic rings, as seen in 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide (54.6° dihedral angle). Weak N–H···N and C–H···O interactions dominate crystal packing, forming 2D networks. Hirshfeld surface analysis quantifies these interactions, guiding co-crystal design .

Q. What experimental approaches elucidate the role of bromine in mediating biological activity or material properties?

  • Methodological Answer : Bromine’s electron-withdrawing effects can be studied via Hammett plots in reactivity studies. For biological applications, isosteric replacement (e.g., Br → Cl) followed by enzymatic assays identifies pharmacophore requirements. In materials science, bromine’s polarizability enhances charge-transfer interactions in π-conjugated systems, measurable via UV-Vis and cyclic voltammetry .

Notes

  • Safety in Handling : Brominated acetamides may release toxic fumes (e.g., NOx) upon decomposition. Use fume hoods and personal protective equipment (PPE) during synthesis .
  • Software Tools : SHELX programs (SHELXL, SHELXD) are recommended for high-resolution crystallography and twinned data refinement .

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